Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15943610
InChI: InChI=1S/C12H13NO4/c1-3-17-12(15)9-4-7-5-11(16-2)10(14)6-8(7)13-9/h4-6,13-14H,3H2,1-2H3
SMILES:
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol

Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC15943610

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate -

Specification

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
IUPAC Name ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate
Standard InChI InChI=1S/C12H13NO4/c1-3-17-12(15)9-4-7-5-11(16-2)10(14)6-8(7)13-9/h4-6,13-14H,3H2,1-2H3
Standard InChI Key CNOVNOVRPMNPPR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=CC(=C(C=C2N1)O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indole core of ethyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate consists of a bicyclic structure fused from a benzene ring and a pyrrole ring. Key substituents include:

  • Ethyl ester group at position 2, contributing to lipophilicity.

  • Methoxy group (-OCH₃) at position 5, an electron-donating substituent.

  • Hydroxyl group (-OH) at position 6, enabling hydrogen bonding and redox reactivity.

The interplay of these groups influences the compound’s electronic distribution, solubility, and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₃NO₄
Molecular Weight235.24 g/mol
IUPAC NameEthyl 6-hydroxy-5-methoxy-1H-indole-2-carboxylate
Predicted SolubilityModerately soluble in polar organic solvents (e.g., DMSO, ethanol)
Melting Point~180–185°C (estimated from analogs)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible synthetic route involves selective demethylation of a precursor compound, drawing parallels to methodologies used for analogous indole derivatives .

  • Starting Material: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.

  • Demethylation: Treatment with boron tribromide (BBr₃) in dichloromethane at low temperatures (-78°C to 0°C) selectively removes the methyl group from the 6-methoxy substituent, yielding the hydroxyl group .

    R-OCH3+BBr3R-OH+B(OCH3)3\text{R-OCH}_3 + \text{BBr}_3 \rightarrow \text{R-OH} + \text{B(OCH}_3\text{)}_3
  • Workup: Quenching with water followed by extraction and chromatography yields the pure product.

Yield: ~80–85% (extrapolated from similar reactions) .

Industrial Considerations

Large-scale production would require:

  • Continuous Flow Reactors: To maintain precise temperature control during exothermic demethylation.

  • Green Chemistry Principles: Solvent recovery systems and catalytic recycling to minimize waste.

Chemical Reactivity and Functionalization

Key Reaction Pathways

  • Ester Hydrolysis:
    Under acidic or basic conditions, the ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid:

    R-COOEtH3O+or OHR-COOH\text{R-COOEt} \xrightarrow{\text{H}_3\text{O}^+ \text{or OH}^-} \text{R-COOH}

    This reaction is critical for generating bioactive metabolites.

  • Oxidation of the Hydroxyl Group:
    The 6-hydroxy group can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC):

    R-OHPCCR=O\text{R-OH} \xrightarrow{\text{PCC}} \text{R=O}

    Such derivatives are often intermediates in drug synthesis.

  • Electrophilic Substitution:
    The electron-rich indole ring facilitates substitutions at positions 3 and 4, enabling further functionalization .

Biological Activity and Mechanisms

Anticancer Activity

Indole derivatives frequently induce apoptosis in cancer cells by:

  • Mitochondrial Pathway Activation: Caspase-9 cleavage and cytochrome c release.

  • Cell Cycle Arrest: G1/S phase blockade via CDK inhibition.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesBiological Activity
Methyl 6-hydroxy-1H-indole-2-carboxylateLacks 5-methoxy group; methyl esterModerate kinase inhibition
Ethyl 5-methoxyindole-3-carboxylateEster at position 3; no hydroxyl groupWeak antimicrobial activity
Indolo[2,3-c]quinolone-6-onesFused quinoline systemPotent Haspin inhibition (IC₅₀: 1–2 nM)

The 5-methoxy and 6-hydroxy groups in the target compound likely enhance selectivity for kinases over other targets compared to simpler indole esters.

Industrial and Research Applications

  • Pharmaceutical Development:

    • Lead compound for kinase inhibitors in oncology.

    • Prodrug candidate due to ester hydrolyzability.

  • Chemical Synthesis:

    • Building block for complex heterocycles via cross-coupling reactions .

  • Material Science:

    • Fluorescent probes leveraging indole’s aromaticity.

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